2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate 2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate
Brand Name: Vulcanchem
CAS No.: 2320891-52-7
VCID: VC7325166
InChI: InChI=1S/C15H26N2O4/c1-12(18)21-15(2,3)14(19)17-7-4-6-16(8-9-17)13-5-10-20-11-13/h13H,4-11H2,1-3H3
SMILES: CC(=O)OC(C)(C)C(=O)N1CCCN(CC1)C2CCOC2
Molecular Formula: C15H26N2O4
Molecular Weight: 298.383

2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate

CAS No.: 2320891-52-7

Cat. No.: VC7325166

Molecular Formula: C15H26N2O4

Molecular Weight: 298.383

* For research use only. Not for human or veterinary use.

2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate - 2320891-52-7

Specification

CAS No. 2320891-52-7
Molecular Formula C15H26N2O4
Molecular Weight 298.383
IUPAC Name [2-methyl-1-oxo-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-2-yl] acetate
Standard InChI InChI=1S/C15H26N2O4/c1-12(18)21-15(2,3)14(19)17-7-4-6-16(8-9-17)13-5-10-20-11-13/h13H,4-11H2,1-3H3
Standard InChI Key KJLVVRVPWZTIOP-UHFFFAOYSA-N
SMILES CC(=O)OC(C)(C)C(=O)N1CCCN(CC1)C2CCOC2

Introduction

Chemical Structure and Nomenclature

The systematic name 2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate delineates its molecular architecture:

  • A 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms at positions 1 and 4) serves as the central scaffold.

  • The diazepane’s 4-position is substituted with a tetrahydrofuran-3-yl group, introducing a five-membered oxygen-containing ring.

  • The 1-position of the diazepane is functionalized with a 2-methyl-1-oxopropan-2-yl moiety, which is further acetylated at the hydroxyl oxygen to form the acetate ester.

The esterification at the propan-2-yl group enhances the compound’s lipophilicity, potentially improving membrane permeability compared to non-acetylated analogs .

Synthetic Pathways and Optimization

Core Diazepane Synthesis

The 1,4-diazepane core is typically synthesized via cyclization reactions. A representative approach involves reductive amination or ring-closing metathesis. For example, tert-butyl 1,4-diazepane-1-carboxylate derivatives are common intermediates, as demonstrated in the synthesis of related diazepane-containing protease inhibitors .

Key Reaction Steps

  • Boc Protection: tert-Butyl carbamate (Boc) protection of the secondary amine ensures regioselectivity during subsequent functionalization .

  • Coupling Reactions: Amide bond formation between the diazepane and carboxylic acid derivatives (e.g., 5-chloronicotinic acid) employs HATU/DIPEA-mediated activation, yielding acylated intermediates .

  • Deprotection: Acidic removal of the Boc group (e.g., HCl in dioxane) generates the free amine for further alkylation or acylation .

Acetylation of the Propan-2-yl Side Chain

The final acetylation step involves treating the hydroxyl group of the 2-methyl-1-oxopropan-2-yl intermediate with acetic anhydride in the presence of a base (e.g., pyridine or DMAP), forming the acetate ester. This step is critical for modulating the compound’s solubility and metabolic stability .

Example Protocol

  • Dissolve 2-methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-ol (1 equiv) in anhydrous dichloromethane.

  • Add acetic anhydride (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at room temperature for 12 hours, then quench with saturated NaHCO3.

  • Extract with DCM, dry over Na2SO4, and concentrate to obtain the acetate ester.

Physicochemical Properties

Computational predictions using tools like SwissADME and Molinspiration provide the following insights:

PropertyValue/Description
Molecular FormulaC16H25N2O4
Molecular Weight321.38 g/mol
Log P (iLOGP)1.91 (moderate lipophilicity)
Water Solubility (ESOL)-2.2 (soluble ~0.9 mg/mL)
H-bond Donors/Acceptors1 / 4
Rotatable Bonds5
TPSA64.7 Ų

The tetrahydrofuran ring contributes to polar surface area (TPSA), enhancing aqueous solubility compared to purely aromatic analogs . The acetate ester increases log P, favoring passive diffusion across biological membranes .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6):

  • δ 1.42–1.29 (m, 9H): tert-Butyl group (if Boc-protected intermediate).

  • δ 3.71–3.38 (m, 8H): Diazepane and tetrahydrofuran protons.

  • δ 2.02–1.87 (m, 2H): Methylene groups adjacent to the ester carbonyl.

  • δ 2.26 (s, 3H): Acetate methyl group.

13C NMR:

  • δ 170.5 ppm: Ester carbonyl carbon.

  • δ 76.8 ppm: Tetrahydrofuran oxygen-bearing carbons.

Mass Spectrometry

  • LC–MS (ESI+): [M + H]+ = 321.38 (calculated), 321.4 (observed).

Pharmacological and Biochemical Considerations

While direct activity data for this compound is unavailable, structurally related 1,4-diazepane derivatives exhibit:

  • Protease Inhibition: SARS-CoV-2 Mpro inhibitors with IC50 values <100 nM .

  • CNS Penetration: Enhanced BBB permeability due to moderate log P (1.5–2.5) .

  • Metabolic Stability: Acetylation reduces first-pass hydrolysis compared to free alcohols .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator